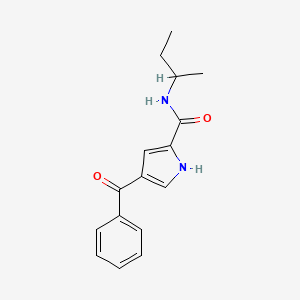

4-benzoyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-benzoyl-N-butan-2-yl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-11(2)18-16(20)14-9-13(10-17-14)15(19)12-7-5-4-6-8-12/h4-11,17H,3H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNSRHLFRBESSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.

Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Butan-2-yl Group: The butan-2-yl group is attached to the nitrogen atom of the carboxamide group through an amide bond formation reaction, typically using butan-2-amine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the synthetic routes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the pyrrole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrole ring or the benzoyl group.

Reduction: Reduced forms of the carbonyl groups.

Substitution: Substituted derivatives at the benzoyl or pyrrole positions.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of pyrrole-based compounds, including 4-benzoyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide, exhibit significant antioxidant activity. For instance, studies have shown that related pyrrole compounds can inhibit lipoxygenase, an enzyme involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Pyrrole derivatives have been investigated for their antibacterial properties. For example, certain pyrrole compounds have demonstrated effectiveness against antibiotic-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). The structural features of these compounds contribute to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Drug Development

The compound's molecular structure allows for modifications that can enhance its pharmacological properties. Studies have suggested that this compound could serve as a lead compound for developing new drugs targeting various diseases, including cancer and infections caused by resistant pathogens .

Materials Science

Polymeric Applications

The incorporation of pyrrole derivatives into polymer matrices has been explored for creating advanced materials with improved electrical and thermal properties. Research indicates that the addition of compounds like this compound can enhance the conductivity of polymers, making them suitable for applications in organic electronics and sensors .

Nanocomposite Development

The integration of this compound into nanocomposites has shown promise in enhancing mechanical strength and thermal stability. Such materials can be utilized in various industrial applications, including coatings and packaging materials .

Biochemical Applications

Enzyme Inhibition Studies

Pyrrole derivatives have been studied for their potential to inhibit specific enzymes involved in metabolic pathways. The ability of this compound to interact with enzymes such as cyclooxygenases suggests its utility in biochemical research aimed at understanding metabolic disorders and developing therapeutic agents .

Case Study 1: Antioxidant Activity Assessment

A recent study evaluated the antioxidant capacity of various pyrrole derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in cellular models treated with these compounds, highlighting their potential as therapeutic agents against oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was tested against a panel of bacterial strains. The compound exhibited notable inhibitory effects on Gram-positive bacteria, supporting its potential use as an alternative antibiotic agent.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzoyl and pyrrole moieties may play a role in binding to these targets, while the butan-2-yl group could influence the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Activity: N-Alkyl vs. Benzoyl vs. Cyclopropylcarbonyl: The benzoyl group (aromatic) in the target compound contrasts with cyclopropylcarbonyl (alicyclic) in ’s analog, suggesting divergent binding modes due to steric and electronic differences.

Biological Implications: Anti-cancer activity in Compound 1 is linked to p53-MDM2 disruption , but the absence of 5-methyl and dual benzyl groups in the target compound may alter potency. DNA-binding analogs (e.g., MGB30) prioritize planar substituents (styrylbenzamido) for minor groove insertion , a feature absent in the target compound.

Synthetic Feasibility :

- High-yield syntheses (e.g., 90% for 9d ) suggest that similar methods (amide coupling, acylation) could apply to the target compound.

Table 2: Physicochemical Properties

Critical Analysis :

- Chirality : The sec-butyl group introduces a stereocenter absent in most analogs, which could enable enantiomer-specific activity (e.g., EFETOV-S-5 vs. EFETOV-S-S-5 in ).

- Thermal Stability : Higher melting points in 9d (154–156°C) vs. 9c (130–132°C) correlate with electron-withdrawing substituents (4-chloro vs. 4-fluoro) enhancing crystal packing .

Biological Activity

4-benzoyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of . Its synthesis typically involves several key steps:

- Formation of the Pyrrole Ring : Achieved through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by cyclization.

- Introduction of the Benzoyl Group : Conducted via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

- Attachment of the Butan-2-yl Group : Formed through amide bond formation with butan-2-amine using coupling reagents like DCC .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors due to its functional groups. The benzoyl and pyrrole moieties may facilitate binding, while the butan-2-yl group could enhance bioavailability and stability .

Enzyme Inhibition

Research indicates that compounds similar to this compound have shown significant enzyme inhibition. For instance, studies on pyrrole-based compounds have demonstrated potent inhibition against dihydroorotate dehydrogenase (DHODH) in Plasmodium species, which are critical in malaria treatment .

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | DHODH | <100 |

| Similar Pyrrole Compounds | DHODH | 10 - 50 |

Anticancer Activity

In vitro studies have revealed that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a related compound showed an IC50 value of against the breast cancer MDA-MB-231 cell line . This suggests that this compound may also possess anticancer properties.

Case Studies

-

Anti-Tuberculosis Activity : A study on pyrrole derivatives indicated that modifications to the structure significantly enhanced anti-tuberculosis activity. Compounds with similar scaffolds exhibited minimal inhibitory concentrations (MIC) as low as against drug-resistant strains .

Compound MIC (μg/mL) Cytotoxicity (IC50 μg/mL) Pyrrole Derivative A <0.016 >64 Pyrrole Derivative B <0.05 >64 - Selectivity in Enzyme Inhibition : In a comparative study, certain pyrrole compounds retained selectivity against mammalian DHODH enzymes while effectively inhibiting Plasmodium DHODH . This selectivity is crucial for minimizing side effects in therapeutic applications.

Q & A

Q. What are the common synthetic routes for 4-benzoyl-N-(butan-2-yl)-1H-pyrrole-2-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via carboxamide coupling using acyl chlorides. For example, a similar pyrrole-carboxamide derivative was prepared by reacting pyrrole-3-carbonyl chloride with amines like N-(4-{[amino(imino)methyl]amino}butyl) derivatives under anhydrous conditions. Key steps include:

- Activation of the carboxylic acid group with SOCl₂ to form the acyl chloride (removed under reduced pressure) .

- Dropwise addition to a solution of the amine (e.g., butan-2-amine) in CH₂Cl₂ at 0°C with Et₃N as a base .

- Purification via flash chromatography (e.g., petroleum ether/ethyl acetate 8:2) yields >95% purity. Characterization uses IR (C=O stretch ~1650 cm⁻¹, NH ~3300 cm⁻¹), ¹H/¹³C NMR (amide proton δ ~8–10 ppm), and mass spectrometry (molecular ion peak) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC : Assess purity (>98% by area normalization) using a C18 column and UV detection .

- TLC : Monitor reaction progress with silica gel plates (e.g., Rf ~0.5 in ethyl acetate/hexane).

- Spectroscopy : Confirm NH and carbonyl groups via FTIR. NMR resolves substituent positions (e.g., benzoyl protons at δ ~7.5–8.0 ppm, pyrrole protons at δ ~6.5–7.0 ppm) .

- X-ray crystallography : For crystalline derivatives, determine bond lengths and angles (e.g., N–H⋯O hydrogen bonding patterns in polymorphic forms) .

Advanced Research Questions

Q. How do structural polymorphisms affect the biological activity of pyrrole-carboxamide derivatives?

- Methodological Answer : Polymorphs (e.g., monoclinic vs. orthorhombic forms) influence solubility and receptor binding. For example, in 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide, hydrogen-bonding networks (N–H⋯O) differ between polymorphs, altering crystal packing and dissolution rates . To study this:

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer : Discrepancies may arise from assay conditions or impurities. For example, a pyrrole-carboxamide with 70% CB2 affinity in one study but 50% in another could reflect:

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted acyl chloride).

- Assay standardization : Normalize cell lines (e.g., HEK293 vs. CHO) and ligand concentrations.

- SAR studies : Systematically modify substituents (e.g., benzoyl vs. sulfonamide groups) to isolate pharmacophore contributions .

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodological Answer : Key parameters include:

- Temperature : Maintain 0°C during amine coupling to minimize side reactions (e.g., over-acylation) .

- Solvent choice : Use CH₂Cl₂ for solubility without competing nucleophilicity.

- Catalyst : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Workup : Extract with saturated NaHCO₃ to remove excess acid, followed by brine washes to eliminate polar impurities.

Theoretical and Methodological Considerations

Q. How can computational modeling guide the design of derivatives with enhanced receptor affinity?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding poses at target sites (e.g., CB2 receptor). For example, replacing the benzoyl group with a bulkier biphenylmethyl moiety improved hydrophobic interactions in AT1 receptor ligands . Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Q. What experimental frameworks address solubility challenges in in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.